molecular formula C21H21ClN4O3S B2502720 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215645-45-6

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No.: B2502720
CAS No.: 1215645-45-6
M. Wt: 444.93
InChI Key: SFPXXUYSGDIPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utilities and Biological Activities

  • Synthesis of Benzimidazoles, Quinoxalines, and Benzodiazepines : The compound is involved in synthetic pathways for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting its versatility in organic synthesis. These compounds have significant biological activities, making the precursor molecule of interest for developing new drugs and research tools (Ibrahim, 2011).

  • Amyloid Imaging in Alzheimer's Disease : Derivatives of the compound have been studied as radioligands for PET imaging in Alzheimer's disease, demonstrating the potential for early detection of amyloid plaques in the brain. This application is critical for understanding the pathophysiological mechanisms of Alzheimer's and could aid in the evaluation of new therapies (Nordberg, 2007).

  • Antioxidant and Anti-inflammatory Agents : Benzofused thiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research indicates the potential for the development of new therapeutic agents based on the chemical framework of the compound (Raut et al., 2020).

  • Pharmacological Profile of Benzothiazepine : The compound's structural motif, benzothiazepine, has been extensively reviewed for its diverse biological activities, including its role as a coronary vasodilator, tranquilizer, antidepressant, and antihypertensive. This review underscores the significance of the compound's core structure in drug research and its potential for yielding new pharmacologically active agents (Dighe et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S.ClH/c1-24(2)8-3-9-25(20(26)15-6-4-14(12-22)5-7-15)21-23-16-10-17-18(28-13-27-17)11-19(16)29-21;/h4-7,10-11H,3,8-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPXXUYSGDIPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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